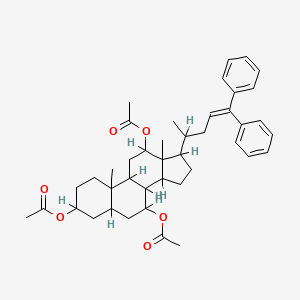
2-Hydroxydexibuprofen
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxydexibuprofen is a derivative of dexibuprofen, which is the pharmacologically active enantiomer of ibuprofen. This compound is known for its anti-inflammatory and analgesic properties, making it a valuable agent in the treatment of pain and inflammation. The hydroxyl group in its structure enhances its solubility and potentially its bioavailability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxydexibuprofen typically involves the hydroxylation of dexibuprofen. One common method is the catalytic hydroxylation using a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent with a catalyst to facilitate the hydroxylation process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to achieve maximum conversion rates while minimizing by-products.
化学反应分析
Types of Reactions: 2-Hydroxydexibuprofen undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to dexibuprofen.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dexibuprofen.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Hydroxydexibuprofen has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying hydroxylation reactions and their mechanisms.
Biology: Investigated for its potential effects on cellular processes and its role in modulating inflammatory pathways.
Medicine: Explored for its enhanced solubility and bioavailability, which may improve its therapeutic efficacy compared to dexibuprofen.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
The mechanism of action of 2-Hydroxydexibuprofen involves the inhibition of cyclooxygenase (COX) enzymes, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs). By inhibiting COX-2, it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The hydroxyl group may enhance its interaction with the enzyme, potentially increasing its potency.
相似化合物的比较
Dexibuprofen: The parent compound, known for its anti-inflammatory and analgesic properties.
Ibuprofen: The racemic mixture of dexibuprofen and its enantiomer.
2-Hydroxyibuprofen: Another hydroxylated derivative of ibuprofen.
Uniqueness: 2-Hydroxydexibuprofen stands out due to its enhanced solubility and potential for improved bioavailability. The presence of the hydroxyl group may also confer additional pharmacological benefits, making it a promising candidate for further research and development.
属性
CAS 编号 |
58534-39-7 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC 名称 |
(2S)-2-[4-(2-hydroxy-2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O3/c1-9(12(14)15)11-6-4-10(5-7-11)8-13(2,3)16/h4-7,9,16H,8H2,1-3H3,(H,14,15)/t9-/m0/s1 |
InChI 键 |
UJHKVYPPCJBOSG-VIFPVBQESA-N |
手性 SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)(C)O)C(=O)O |
规范 SMILES |
CC(C1=CC=C(C=C1)CC(C)(C)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


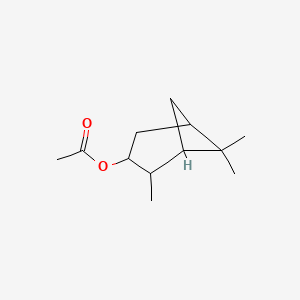
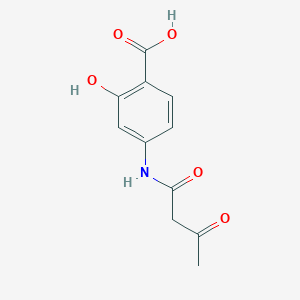
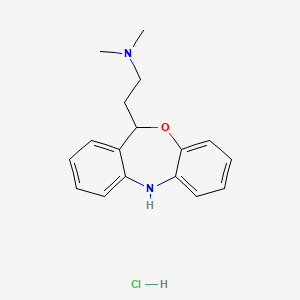
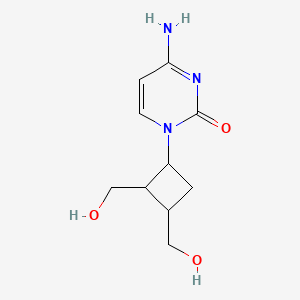
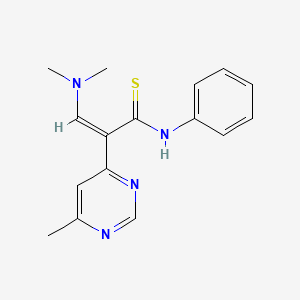
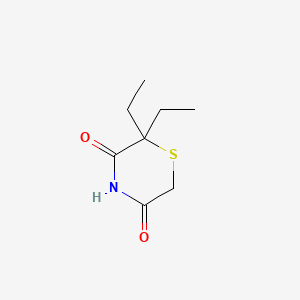
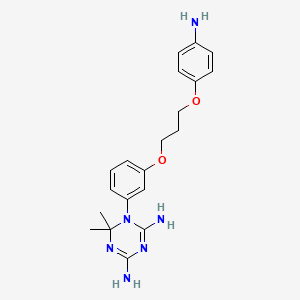
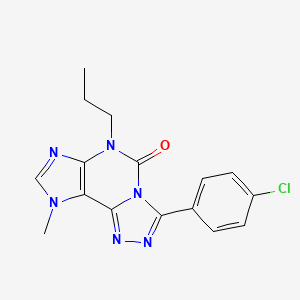
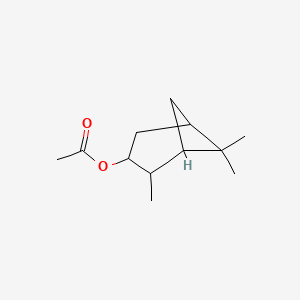
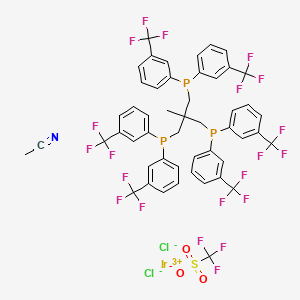
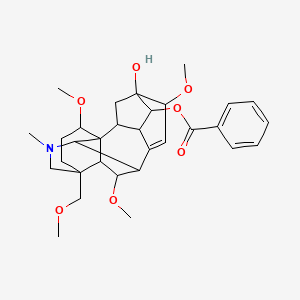
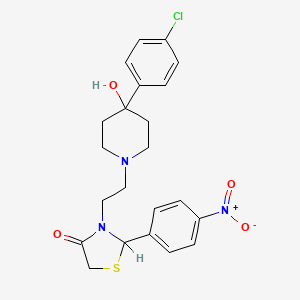
![4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione](/img/structure/B12787629.png)
